Propofol Glucuronide

Description

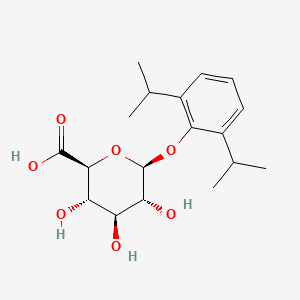

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2,6-di(propan-2-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O7/c1-8(2)10-6-5-7-11(9(3)4)15(10)24-18-14(21)12(19)13(20)16(25-18)17(22)23/h5-9,12-14,16,18-21H,1-4H3,(H,22,23)/t12-,13-,14+,16-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSJIASBMOIIKI-RUKPJNHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114991-26-3 | |

| Record name | Propofol glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114991263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Bis(1-methylethyl)phenyl β-D-Glucopyranosiduronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPOFOL GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79NPJ6GX2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Propofol Glucuronide: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent prized for its rapid onset and short duration of action. Its metabolic fate is a critical aspect of its clinical profile, with the majority of the parent compound being transformed into metabolites that are then excreted from the body. The primary metabolite, Propofol Glucuronide, is the focus of this technical guide. Understanding the chemical structure, physicochemical properties, and analytical methodologies for this major metabolite is essential for comprehensive pharmacokinetic and pharmacodynamic studies, as well as for forensic analysis. This document provides a detailed overview of this compound, summarizing key quantitative data, outlining experimental protocols, and visualizing important pathways and workflows.

Chemical Structure and Properties

Propofol undergoes extensive phase II metabolism, primarily through glucuronidation, to form Propofol-O-glucuronide. This process is mainly catalyzed by the UDP-glucuronosyltransferase 1A9 (UGT1A9) enzyme, which is highly expressed in the liver and kidneys.[1] The addition of the glucuronic acid moiety significantly increases the water solubility of the lipophilic propofol, facilitating its renal excretion.

The chemical identity of this compound is well-established, with its structure confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Chemical Structure

The systematic IUPAC name for this compound is (2S,3S,4S,5R,6S)-6-[2,6-di(propan-2-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid. Its molecular formula is C₁₈H₂₆O₇.

References

The Synthesis of Propofol Glucuronide in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propofol (B549288) (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent characterized by its rapid onset and short duration of action. Its pharmacokinetic profile is largely governed by its efficient metabolism, primarily through glucuronidation. This technical guide provides an in-depth overview of the synthesis pathway of propofol glucuronide in humans, compiling quantitative data, detailed experimental protocols, and visual representations of the metabolic processes to support further research and drug development.

Core Synthesis Pathway

The primary metabolic fate of propofol in humans is direct O-glucuronidation, a phase II metabolic reaction. This process is predominantly catalyzed by the enzyme UDP-glucuronosyltransferase 1A9 (UGT1A9).[1] The reaction involves the transfer of a glucuronic acid moiety from the co-substrate uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of propofol. This conjugation significantly increases the water solubility of propofol, facilitating its excretion from the body, mainly via the urine.[1][2] While the liver is the principal site of this biotransformation, extrahepatic metabolism also plays a significant role, with UGT1A9 activity detected in the kidneys and small intestine.[1][2]

In addition to the main glucuronidation pathway, propofol can also undergo phase I metabolism, primarily hydroxylation, mediated by cytochrome P450 enzymes, particularly CYP2B6 and to a lesser extent CYP2C9.[3][4] This results in the formation of 2,6-diisopropyl-1,4-quinol (4-hydroxypropofol), which is then subsequently conjugated with glucuronic acid or sulfate.[1] this compound is the major metabolite, accounting for a significant portion of the administered dose recovered in urine.[1]

Minor metabolic pathways have also been described. Other UGT isoforms, such as UGT1A6, UGT1A7, and UGT1A8, have been shown to contribute to propofol glucuronidation, particularly in extrahepatic tissues.[1] Sulfation of propofol, catalyzed by sulfotransferases (SULTs), is another minor route of elimination.[1]

Quantitative Data

The kinetics of propofol glucuronidation have been studied in various human tissues and using recombinant enzymes. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of Propofol Glucuronidation by UGT1A9 in Human Tissue Microsomes

| Tissue | Km (μM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (CLint) (μL/min/mg protein) | Kinetic Model |

| Liver (HLM) | 41.8 | 5.21 | 126 | Substrate Inhibition |

| Intestine (HIM) | 282 | 2.93 | 10.4 | Michaelis-Menten |

| Kidney (HKM) | 24.4 | 11.2 | 463 | Substrate Inhibition |

Data sourced from a study on in vitro glucuronidation of propofol in microsomal fractions from human liver, intestine, and kidney.[5][6]

Table 2: Kinetic Parameters of Propofol Glucuronidation by Recombinant Human UGT Isoforms

| UGT Isoform | Km (μM) | Vmax (relative activity) |

| UGT1A9 | 50 (male) / 46 (female) | 5.6 (male) / 6.0 (female) nmol/min/mg protein |

| UGT1A6 | Minor activity reported | - |

| UGT1A7 | Activity reported | - |

| UGT1A8 | Activity reported | - |

Data for UGT1A9 sourced from a study on species and sex differences in propofol glucuronidation.[7] Information on other isoforms indicates their involvement but with less quantitative detail available in the searched literature.

Table 3: Inhibition of Propofol Glucuronidation in Human Liver Microsomes by Various Drugs

| Inhibitor | IC50 (μM) |

| Magnolol (B1675913) | 2.1 - 3.4 |

| 2,5-Diisopropylphenol | Inhibition reported |

IC50 values for magnolol were determined in pig and cynomolgus monkey liver microsomes, showing potent inhibition.[8] 2,5-Diisopropylphenol has been shown to inhibit propofol glucuronidation.[9][10]

Experimental Protocols

In Vitro Propofol Glucuronidation Assay using Human Liver Microsomes (HLM)

This protocol is a generalized procedure based on common methodologies cited in the literature.[11]

1. Reagents and Materials:

-

Human Liver Microsomes (HLM)

-

Propofol

-

Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium (B8492382) salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Formic acid

-

Internal standard (e.g., propofol-d17 (B562994) glucuronide)

-

LC-MS/MS system

2. Incubation:

-

Prepare a typical incubation mixture (final volume of 200 µL) containing:

-

HLM (e.g., 0.1 mg/mL)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

MgCl₂ (5 mM)

-

Alamethicin (50 µg/mg protein) to activate the UGT enzymes.

-

Propofol at various concentrations (e.g., to determine kinetic parameters).

-

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the reaction by adding UDPGA (e.g., 5 mM).

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C, ensuring the reaction is in the linear range.

-

Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

3. Sample Processing and Analysis:

-

Centrifuge the terminated reaction mixture to precipitate proteins.

-

Transfer the supernatant for analysis.

-

Quantify the formation of this compound using a validated LC-MS/MS method.[12][13][14]

Kinetic Analysis of Propofol Glucuronidation by Recombinant UGT1A9

This protocol outlines the determination of enzyme kinetic parameters using a commercially available recombinant human UGT1A9 enzyme.[15]

1. Reagents and Materials:

-

Recombinant human UGT1A9 enzyme (e.g., in baculovirus-infected insect cell membranes)

-

Propofol

-

UDPGA

-

Alamethicin

-

Buffer system (e.g., Tris-HCl with MgCl₂)

-

LC-MS/MS system

2. Assay Procedure:

-

Activate the recombinant UGT1A9 by pre-incubating with alamethicin on ice.

-

Prepare incubation mixtures containing the activated enzyme, buffer, and a range of propofol concentrations.

-

Pre-warm the mixtures to 37°C.

-

Initiate the reaction by adding UDPGA.

-

Incubate at 37°C for a predetermined time, ensuring linear product formation.

-

Terminate the reaction with a quenching solution (e.g., acetonitrile with internal standard).

-

Process the samples as described for the HLM assay.

3. Data Analysis:

-

Quantify this compound formation via LC-MS/MS.

-

Plot the reaction velocity against the substrate concentration.

-

Fit the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten or substrate inhibition) using non-linear regression analysis to determine Km and Vmax values.

In Vivo Pharmacokinetic Study of Propofol in Humans

This represents a general outline for a clinical study to investigate propofol pharmacokinetics.[16][17][18][19]

1. Study Design:

-

Recruit a cohort of healthy adult volunteers or a specific patient population.

-

Obtain informed consent and ethical approval.

-

Administer a controlled intravenous infusion of propofol.

2. Sample Collection:

-

Collect serial arterial or venous blood samples at predefined time points during and after propofol infusion.

-

Collect urine samples over specified intervals.

3. Sample Analysis:

-

Process blood samples to obtain plasma.

-

Analyze plasma and urine samples for propofol and its metabolites (this compound, 4-hydroxypropofol, and its conjugates) using a validated LC-MS/MS method.[14][20]

4. Pharmacokinetic Analysis:

-

Use pharmacokinetic modeling software to determine key parameters such as clearance, volume of distribution, and elimination half-life for propofol and its metabolites.

Visualizations

Propofol Metabolic Pathways

Caption: Major metabolic pathways of propofol in humans.

Experimental Workflow for In Vitro Glucuronidation Assay

Caption: A typical experimental workflow for an in vitro propofol glucuronidation assay.

References

- 1. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. virginiaanesthesiaservices.com [virginiaanesthesiaservices.com]

- 3. researchgate.net [researchgate.net]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of Propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro glucuronidation of propofol in microsomal fractions from human liver, intestine and kidney: tissue distribution and physiological role of UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. researchgate.net [researchgate.net]

- 8. aalas [aalas.kglmeridian.com]

- 9. Effects of propofol analogs on glucuronidation of propofol, an anesthetic drug, by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of Propofol Analogs on Glucuronidation of Propofol, an Anesthetic Drug, by Human Liver Microsomes | Bentham Science [eurekaselect.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Development of a LC-MS/MS method for determination of propofol-glucuronide in hair and preliminary study on relationships between dose and hair concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of UGT protein interactions in human hepatocytes: Effect of siRNA down regulation of UGT1A9 and UGT2B7 on propofol glucuronidation in human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. A High Resolution Pharmacokinetic/Pharmacodynamic Model of Propofol in Morbidly Obese Subjects [stanfordhealthcare.org]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. researchgate.net [researchgate.net]

In Vitro Synthesis of Propofol Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro synthesis of propofol (B549288) glucuronide, the primary phase II metabolite of the anesthetic agent propofol. Understanding the enzymatic process of propofol glucuronidation is crucial for drug metabolism studies, pharmacokinetic assessments, and the development of new anesthetic formulations. This document outlines the key enzymes involved, summarizes critical kinetic data, and provides detailed experimental protocols for its synthesis and quantification using human tissue microsomes.

Introduction to Propofol Glucuronidation

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent characterized by its rapid onset and short duration of action. Its rapid clearance from the body is primarily due to extensive metabolism, with glucuronidation being the major pathway.[1] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the conjugation of propofol with glucuronic acid, resulting in the formation of the water-soluble and inactive metabolite, propofol glucuronide.[2][3]

The primary enzyme responsible for propofol glucuronidation in humans is UGT1A9, which is highly expressed in the liver and also found in extrahepatic tissues such as the kidneys and intestines.[1][2] While the liver is the main site of propofol metabolism, the kidneys also play a significant role in its glucuronidation.[1][4] Other UGT isoforms, including UGT1A6, UGT1A7, UGT1A8, and UGT1A10, have also been shown to contribute to propofol metabolism, particularly in extrahepatic tissues.[2]

Enzymatic Pathway of Propofol Glucuronidation

The biotransformation of propofol to this compound is a phase II metabolic reaction. The enzyme UGT1A9 facilitates the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of propofol.

Quantitative Data: Enzyme Kinetics

The kinetic parameters for propofol glucuronidation have been characterized in various human tissues. The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) provide insights into the efficiency of the enzymatic reaction. The intrinsic clearance (CLint), calculated as Vmax/Km, represents the metabolic capacity of the tissue.

| Tissue Microsomes | Km (μM) | Vmax (nmol/min/mg protein) | CLint (μl/min/mg protein) | Kinetic Model |

| Human Liver (HLM) | 41.8 | 5.21 | 126 | Substrate Inhibition |

| Human Kidney (HKM) | ~41.8 | 10.94 (2.1-fold > HLM) | 466.2 (3.7-fold > HLM) | Substrate Inhibition |

| Human Intestine (HIM) | 280.06 (6.7-fold > HLM) | 2.92 (56% of HLM) | 10.46 (8.3% of HLM) | Michaelis-Menten |

Data sourced from a kinetic analysis of propofol glucuronidation by human liver, intestinal, and kidney microsomes.[1]

Experimental Protocols

In Vitro Synthesis of this compound using Human Liver Microsomes

This protocol describes a typical incubation procedure for the synthesis of this compound using human liver microsomes (HLM).

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

Propofol

-

Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium (B8492382) salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Phosphoric acid (10%)

-

Acetonitrile

-

This compound standard

-

Ice bath

-

Water bath (37°C)

-

Microcentrifuge

Procedure:

-

Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing:

-

Propofol (final concentrations ranging from 5–1000 μM)

-

Human Liver Microsomes (final concentration: 50 μg protein/ml)

-

Alamethicin (final concentration: 20 μg/ml) - to activate UGTs

-

Magnesium chloride (MgCl₂) (final concentration: 10 mM)

-

Tris-HCl buffer (50 mM, pH 7.4) to a final volume of 200 μl.

-

-

Pre-incubation: Pre-incubate the mixture for 2 minutes at 37°C in a shaking water bath.

-

Initiate Reaction: Start the enzymatic reaction by adding UDP-glucuronic acid (final concentration: 2 mM).

-

Incubation: Incubate the reaction mixture for 10 minutes at 37°C.

-

Terminate Reaction: Stop the reaction by adding 50 μl of 10% phosphoric acid and vortexing the sample.

-

Protein Precipitation: Centrifuge the samples at 12,000 g for 10 minutes at 4°C to precipitate the microsomal proteins.

-

Sample Analysis: Collect the supernatant for quantification of this compound by LC-MS/MS.

This protocol is adapted from a study on propofol glucuronidation in human liver, intestine, and kidney microsomes.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro synthesis and analysis of this compound.

Analytical Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of propofol and its metabolites.[5][6]

Typical LC-MS/MS Method:

-

Sample Preparation: A simple "dilute-and-analyze" approach is often sufficient for urine samples, while protein precipitation is necessary for microsomal incubation samples.[5] Stable isotope-labeled internal standards are used for accurate quantification.

-

Chromatography: Reverse-phase chromatography using a C18 column is commonly employed to separate this compound from the parent drug and other metabolites.[5] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% acetic acid) and an organic solvent (e.g., acetonitrile) is typically used.[1]

-

Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for detecting the precursor and product ions of this compound.[5][7]

Factors Influencing In Vitro Propofol Glucuronidation

Several factors can influence the rate and extent of propofol glucuronidation in vitro:

-

Enzyme Source: The choice of tissue microsomes (liver, kidney, intestine) will significantly impact the kinetic parameters due to differences in UGT1A9 expression levels.[1] Recombinant UGT1A9 can also be used for more specific kinetic studies.

-

Cofactor Availability: The concentration of UDPGA is critical for the reaction to proceed.

-

Inhibitors: Co-administration of drugs that are also substrates or inhibitors of UGT1A9 can affect the metabolism of propofol.[8] Propofol itself can also inhibit certain cytochrome P450 enzymes.[9]

-

Incubation Conditions: pH, temperature, and the presence of activating agents like alamethicin must be carefully controlled to ensure optimal enzyme activity.[1]

Conclusion

The in vitro synthesis of this compound using human tissue microsomes is a valuable tool for studying the metabolism of this important anesthetic. By understanding the enzymatic pathways, kinetic parameters, and experimental conditions, researchers can gain crucial insights into the pharmacokinetics of propofol and potential drug-drug interactions. The protocols and data presented in this guide provide a solid foundation for conducting such studies in a research and drug development setting.

References

- 1. ingentaconnect.com [ingentaconnect.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mobile.labmedica.com [mobile.labmedica.com]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of UGT1A9 in Propofol Glucuronidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propofol (B549288), a widely utilized intravenous anesthetic agent, undergoes rapid metabolic inactivation, primarily through glucuronidation. This technical guide provides an in-depth examination of the critical role played by UDP-glucuronosyltransferase 1A9 (UGT1A9) in the formation of propofol glucuronide, the principal metabolite. Understanding the kinetics, tissue-specific activity, and genetic factors influencing UGT1A9 is paramount for optimizing propofol therapy and ensuring patient safety. This document synthesizes key quantitative data, details experimental methodologies for assessing UGT1A9 activity, and presents visual representations of the metabolic pathway and experimental workflows to facilitate a comprehensive understanding of this crucial biotransformation process.

Introduction: The Metabolic Fate of Propofol

Propofol (2,6-diisopropylphenol) is characterized by its rapid onset and short duration of action, properties largely dictated by its efficient metabolic clearance. The primary route of metabolism is conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). Among the various UGT isoforms, UGT1A9 has been unequivocally identified as the predominant enzyme responsible for propofol glucuronidation in humans.[1][2][3][4][5] This phase II metabolic process significantly increases the water solubility of propofol, facilitating its excretion and terminating its anesthetic effect. While other enzymes like CYP2B6 and CYP2C9 contribute to a lesser extent through oxidation, the glucuronidation pathway mediated by UGT1A9 accounts for the majority of propofol's metabolism, with approximately 70% being converted to this compound.[6][7][8]

Quantitative Analysis of UGT1A9-Mediated Propofol Glucuronidation

The enzymatic efficiency of UGT1A9 in metabolizing propofol has been characterized in various in vitro systems. The following tables summarize the key kinetic parameters, providing a comparative overview of UGT1A9 activity in different human tissues and recombinant systems.

Table 1: Kinetic Parameters of Propofol Glucuronidation by UGT1A9 in Human Tissues

| Tissue | Enzyme Source | Km (μM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (CLint) (μl/min/mg protein) | Kinetic Model |

| Liver | Human Liver Microsomes (HLM) | 41.8 | 5.21 | 126 | Substrate Inhibition |

| Kidney | Human Kidney Microsomes (HKM) | 24.4 ± 2.8 | 11.2 ± 1.3 | 463 ± 46 | Substrate Inhibition |

| Intestine | Human Intestinal Microsomes (HIM) | 279 ± 41 | 2.92 ± 0.17 | 10.5 ± 0.8 | Michaelis-Menten |

Data compiled from studies on human microsomal fractions.[1][3]

Table 2: Comparative Propofol Glucuronidation Kinetics in Liver Microsomes of Different Species

| Species | Sex | Km (μM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (CLint) (μl/min/mg protein) | Kinetic Model |

| Human | Male | 50 | 5.6 | 110 | Substrate Inhibition |

| Human | Female | 46 | 6.0 | 130 | Substrate Inhibition |

| Monkey | - | - | - | - | Hill Model |

| Rat | - | - | - | - | Biphasic |

| Mouse | - | - | - | - | Substrate Inhibition |

This table highlights the marked species differences in propofol glucuronidation kinetics.[9]

Table 3: Kinetic Parameters of Propofol Glucuronidation by Wild-Type and Variant UGT1A9

| UGT1A9 Variant | Km (μM) | Vmax (% of Wild-Type) | Efficiency (Vmax/Km) (% of Wild-Type) |

| Wild-Type | 111.2 | 100 | 100 |

| D256N | 43.6 | 8.1 | 19.1 |

| Y483D | 64.5 | 28.8 | 57.1 |

Genetic polymorphisms can significantly alter UGT1A9's catalytic activity towards propofol.[10]

Experimental Protocols for Assessing UGT1A9 Activity

Accurate characterization of UGT1A9-mediated propofol glucuronidation relies on robust in vitro experimental designs. The following sections detail the methodologies commonly employed in these studies.

Preparation of Enzyme Sources

-

Human Liver, Kidney, and Intestinal Microsomes (HLM, HKM, HIM): Microsomal fractions are prepared from tissue homogenates by differential centrifugation. The final microsomal pellet is resuspended in a suitable buffer (e.g., potassium phosphate (B84403) buffer) and stored at -80°C. Protein concentration is determined using a standard method like the Bradford or BCA assay.

-

Recombinant UGT1A9: Human UGT1A9 is expressed in a suitable host system, such as insect cells (e.g., Sf9) or human embryonic kidney (HEK293) cells. The expressed enzyme is then typically used as a microsomal fraction from these cells (e.g., UGT1A9 Supersomes).

In Vitro Glucuronidation Assay

A typical incubation mixture for assessing propofol glucuronidation includes:

-

Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

Magnesium Chloride (MgCl2): (e.g., 5 mM) as a cofactor.

-

Alamethicin: (e.g., 50 µg/mg protein) to permeabilize the microsomal membrane and ensure access of the cofactor, UDPGA, to the enzyme's active site.

-

Enzyme Source: HLM, HKM, HIM, or recombinant UGT1A9 microsomes (e.g., 0.1 mg/mL protein).

-

Substrate: Propofol at various concentrations to determine kinetic parameters.

-

Cofactor: Uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) (e.g., 5 mM) to initiate the glucuronidation reaction.

Procedure:

-

Pre-incubate all components except UDPGA at 37°C for a short period (e.g., 5 minutes).

-

Initiate the reaction by adding UDPGA.

-

Incubate at 37°C for a specified time, ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a quenching solution, such as ice-cold acetonitrile (B52724) or methanol.

-

Centrifuge the mixture to pellet the protein.

-

Analyze the supernatant for the formation of this compound.

Analytical Method: LC-MS/MS

The quantification of this compound is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[11][12][13]

-

Chromatographic Separation: A reverse-phase C18 column is commonly used to separate this compound from other components in the reaction mixture. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, typically in negative ion mode. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for accurate quantification.

Visualizing the Metabolic Pathway and Experimental Workflow

Propofol Metabolic Pathway

Caption: Metabolic pathway of propofol highlighting the major role of UGT1A9.

Experimental Workflow for In Vitro Glucuronidation Assay

Caption: Standard workflow for an in vitro propofol glucuronidation assay.

The Role of UGT1A9 in Different Tissues

UGT1A9 is expressed in several tissues, with the liver being the primary site of propofol metabolism. However, extrahepatic metabolism, particularly in the kidneys, also plays a significant role in propofol clearance.[1][3] Studies have shown that the expression of UGT1A9 protein is higher in human kidney microsomes compared to liver microsomes.[1][3] This suggests that the kidney is a major contributor to the overall glucuronidation of propofol.[1][3] In contrast, the expression and activity of UGT1A9 in the intestine are considerably lower.[1][3]

Genetic Polymorphisms and Their Impact

Interindividual variability in the response to propofol can be attributed, in part, to genetic polymorphisms in the UGT1A9 gene.[2][6] Single nucleotide polymorphisms (SNPs) can lead to altered enzyme expression or catalytic activity, thereby affecting the rate of propofol metabolism. For instance, the D256N variant of UGT1A9 has been shown to significantly decrease the Vmax for propofol glucuronidation, potentially leading to reduced clearance and prolonged anesthetic effects in individuals carrying this variant.[10] The UGT1A9*3 allele has also been investigated for its potential influence on propofol pharmacokinetics. While some studies suggest a link between UGT1A9 genotypes and propofol requirements, others have not found a significant association, indicating that the clinical impact of these polymorphisms may be complex and influenced by other factors.[6][8][14]

Conclusion and Future Directions

UGT1A9 is the cornerstone of propofol metabolism, dictating its rapid clearance and short-acting anesthetic profile. A thorough understanding of its enzymatic kinetics, tissue-specific contributions, and the influence of genetic variations is essential for drug development professionals and clinicians. Future research should continue to explore the clinical relevance of UGT1A9 polymorphisms to pave the way for personalized propofol dosing strategies. Furthermore, a deeper investigation into the regulation of UGT1A9 expression and activity will provide valuable insights into potential drug-drug interactions and further refine our understanding of propofol's metabolic fate.

References

- 1. ingentaconnect.com [ingentaconnect.com]

- 2. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro glucuronidation of propofol in microsomal fractions from human liver, intestine and kidney: tissue distribution and physiological role of UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of Propofol Analogs on Glucuronidation of Propofol, an Anesthetic Drug, by Human Liver Microsomes | Bentham Science [eurekaselect.com]

- 5. Effects of propofol analogs on glucuronidation of propofol, an anesthetic drug, by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Effect of UGT1A9, CYP2B6 and CYP2C9 Genes Polymorphism on Propofol Pharmacokinetics in Children - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Frontiers | Clinical Importance of Potential Genetic Determinants Affecting Propofol Pharmacokinetics and Pharmacodynamics [frontiersin.org]

- 9. Species and sex differences in propofol glucuronidation in liver microsomes of humans, monkeys, rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of D256N and Y483D on propofol glucuronidation by human uridine 5'-diphosphate glucuronosyltransferase (UGT1A9) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of propofol UDP-glucuronosyltransferase (UGT) activities in hepatic microsomes from different species by UFLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. storage.imrpress.com [storage.imrpress.com]

Propofol Glucuronide: A Comprehensive Technical Guide to its Role as the Major Metabolite of Propofol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propofol (B549288) (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent prized for its rapid onset and short duration of action. Its clinical efficacy is intrinsically linked to its metabolic fate, a process dominated by the formation of propofol glucuronide. This technical guide provides an in-depth exploration of this compound, its formation, pharmacokinetic profile, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and anesthetic research.

The primary metabolic pathway for propofol involves direct conjugation of the parent molecule with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs), predominantly the UGT1A9 isoform.[1][2] This process, occurring mainly in the liver but also in extrahepatic tissues such as the kidneys and intestines, converts the lipophilic propofol into a water-soluble, inactive metabolite, facilitating its efficient renal excretion.[1][3][4] Understanding the nuances of this metabolic pathway is critical for optimizing propofol's therapeutic use, predicting drug-drug interactions, and ensuring patient safety.

Propofol Metabolism: The Central Role of Glucuronidation

The biotransformation of propofol is extensive, with the vast majority of an administered dose being metabolized prior to excretion. Two principal pathways are responsible for propofol's metabolism:

-

Direct Glucuronidation: This is the major metabolic route, accounting for the formation of propofol-1-O-β-D-glucuronide. This reaction is primarily mediated by the UGT1A9 enzyme.

-

Hydroxylation followed by Conjugation: A smaller fraction of propofol is first hydroxylated by cytochrome P450 enzymes, mainly CYP2B6 and to a lesser extent CYP2C9, to form 2,6-diisopropyl-1,4-quinol (4-hydroxypropofol). This intermediate is then rapidly conjugated with glucuronic acid or sulfate (B86663) to form quinol-glucuronides and quinol-sulfates.

This compound is the most abundant metabolite, and its formation is a key determinant of propofol's rapid clearance.

Signaling Pathway of Propofol Metabolism

Caption: Metabolic pathway of propofol in the liver.

Quantitative Data on Propofol and its Metabolites

The pharmacokinetics of propofol are characterized by a high clearance rate, a large volume of distribution, and a rapid elimination half-life. The formation of this compound is central to these characteristics.

Table 1: Pharmacokinetic Parameters of Propofol and this compound

| Parameter | Propofol | This compound | Reference(s) |

| Elimination Half-life (t½) | 1.5 - 31 hours (terminal) | Data not readily available, but excretion is rapid | [5] |

| Clearance (CL) | 1.02 - 1.63 L/h | High, primarily renal | [6] |

| Volume of Distribution (Vd) | 1390 - 3940 L | Not applicable (water-soluble) | |

| Protein Binding | 95 - 99% | Low | [5] |

| Primary Route of Elimination | Metabolism (Hepatic & Extrahepatic) | Renal Excretion | [3][4] |

Table 2: Urinary Excretion Profile of Propofol Metabolites (0-24h post-administration)

| Metabolite | Percentage of Total Urinary Metabolites | Reference(s) |

| This compound | 53 - 73% | [3][7] |

| Quinol-1-glucuronide | ~18.1% | [8] |

| Quinol-4-glucuronide | ~13.2% | [8] |

| Quinol-4-sulfate | ~6.7% | [8] |

| Unchanged Propofol | < 0.3% | [4] |

Experimental Protocols

Accurate quantification of propofol and its metabolites is crucial for pharmacokinetic studies and clinical monitoring. The following sections detail established methodologies.

Quantification of Propofol and this compound in Urine by LC-MS/MS

This protocol outlines a common method for the simultaneous determination of propofol and this compound in urine samples.

1. Sample Preparation (Dilute-and-Shoot)

-

Thaw frozen urine samples at room temperature.

-

Vortex mix the samples for 10 seconds.

-

Centrifuge the samples at 4000 rpm for 10 minutes to pellet any precipitate.

-

In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 900 µL of an internal standard solution (e.g., propofol-d17 (B562994) and this compound-d17 in methanol/water).

-

Vortex mix for 10 seconds.

-

Transfer the mixture to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).

-

Gradient Elution:

-

0-0.5 min: 95% A

-

0.5-3.0 min: Linear gradient to 5% A

-

3.0-4.0 min: Hold at 5% A

-

4.0-4.1 min: Linear gradient to 95% A

-

4.1-5.0 min: Hold at 95% A

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: ESI negative.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Propofol: Precursor ion (m/z) 177.1 -> Product ion (m/z) 133.1

-

This compound: Precursor ion (m/z) 353.2 -> Product ion (m/z) 177.1

-

Propofol-d17 (IS): Precursor ion (m/z) 194.2 -> Product ion (m/z) 133.1

-

This compound-d17 (IS): Precursor ion (m/z) 370.2 -> Product ion (m/z) 194.2

-

3. Data Analysis

-

Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared in a blank matrix.

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for urine sample analysis by LC-MS/MS.

In Vitro Propofol Glucuronidation Assay

This assay is used to determine the kinetic parameters of propofol glucuronidation by liver microsomes.

1. Reagents and Materials

-

Human liver microsomes (HLMs).

-

Propofol standard.

-

Uridine 5'-diphosphoglucuronic acid (UDPGA).

-

Alamethicin.

-

Magnesium chloride (MgCl₂).

-

Tris-HCl buffer (pH 7.4).

-

Acetonitrile (ACN).

-

Internal standard (e.g., 4-methylumbelliferone).

2. Incubation Procedure

-

Prepare a stock solution of propofol in a suitable solvent (e.g., methanol).

-

In a microcentrifuge tube, prepare the incubation mixture containing:

-

Tris-HCl buffer

-

MgCl₂

-

Alamethicin (to activate UGTs)

-

Human liver microsomes

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding UDPGA.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Vortex and centrifuge to precipitate proteins.

-

Transfer the supernatant to a new tube for analysis.

3. Analysis

-

Analyze the formation of this compound using a validated LC-MS/MS method as described previously.

4. Kinetic Analysis

-

Perform the assay at various propofol concentrations to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

In Vitro Glucuronidation Assay Workflow

Caption: Workflow for an in vitro propofol glucuronidation assay.

Conclusion

This compound is unequivocally the major metabolite of propofol, and its formation is the primary driver of the anesthetic's rapid clearance and short duration of action. The metabolic pathway, dominated by UGT1A9-mediated glucuronidation, is a critical area of study for understanding inter-individual variability in drug response and for the development of new anesthetic agents. The experimental protocols detailed in this guide provide a foundation for researchers to accurately quantify propofol and its metabolites, enabling further exploration of its clinical pharmacology. A thorough understanding of the principles and methodologies presented here is essential for advancing research and development in the field of anesthesiology.

References

- 1. ingentaconnect.com [ingentaconnect.com]

- 2. In vitro glucuronidation of propofol in microsomal fractions from human liver, intestine and kidney: tissue distribution and physiological role of UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Propofol - Wikipedia [en.wikipedia.org]

- 6. Pharmacokinetics of propofol and its conjugates after continuous infusion in normal and in renal failure patients: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Green Urine Discoloration due to Propofol Infusion: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Propofol Glucuronide in Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propofol (B549288), a widely utilized intravenous anesthetic, undergoes rapid and extensive metabolism, primarily through glucuronidation to form propofol glucuronide. This inactive metabolite's pharmacokinetic profile is of significant interest, particularly in special patient populations where its accumulation may occur. This technical guide provides an in-depth overview of the pharmacokinetics of this compound in plasma, focusing on its metabolic pathway, analytical quantification, and disposition in healthy individuals versus those with renal or hepatic impairment. Detailed experimental protocols and structured quantitative data are presented to serve as a comprehensive resource for researchers and drug development professionals.

Introduction

Propofol (2,6-diisopropylphenol) is a short-acting hypnotic agent favored for induction and maintenance of anesthesia and for sedation in critical care settings. Its clinical appeal stems from a rapid onset of action and a swift recovery period. The primary route of propofol's elimination from the body is through extensive metabolism in the liver and, to a significant extent, in extrahepatic sites such as the kidneys.[1] The major metabolic pathway is direct conjugation to glucuronic acid, resulting in the formation of propofol-1-glucuronide, a water-soluble and pharmacologically inactive compound.[2] This guide focuses on the pharmacokinetic characteristics of this primary metabolite, this compound, in the plasma.

Metabolic Pathway of Propofol

The biotransformation of propofol is predominantly a phase II metabolic process. Approximately 70% of a propofol dose is directly conjugated by the enzyme UDP-glucuronosyltransferase 1A9 (UGT1A9) to form this compound.[3] The remaining fraction is first hydroxylated by cytochrome P450 enzymes (mainly CYP2B6 and CYP2C9) to 2,6-diisopropyl-1,4-quinol, which is then conjugated with glucuronic acid or sulfate.[2][3] The kidneys play a crucial role not only in the excretion of these water-soluble metabolites but also in the metabolic clearance of propofol itself.[1]

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is significantly influenced by the patient's renal function. In healthy individuals, the metabolite is efficiently cleared by the kidneys. However, in patients with renal impairment, the elimination of this compound is impaired, leading to its accumulation in the plasma.

In Patients with Normal Renal Function vs. End-Stage Renal Failure

While comprehensive tabulated data for specific pharmacokinetic parameters of this compound are not consistently reported across studies, research indicates a significant accumulation of propofol conjugates in patients with end-stage renal failure. One study noted that while the production of conjugates is not affected by renal failure, they accumulate in the blood of these patients.[4]

Table 1: Pharmacokinetics of Propofol Conjugates in Patients with Normal vs. End-Stage Renal Failure

| Parameter | Normal Patients (n=5) | End-Stage Renal Failure Patients (n=6) |

| Propofol Clearance (L/min/kg) | 1.65 [1.39-1.78] | 1.53 [1.02-2.10] |

| Propofol Vdss (L/kg) | 8.60 [6.58-9.81] | 19.28 [11.71-76.81]* |

| Propofol Conjugates | Normal Production & Elimination | Normal Production, Accumulation in Blood |

*Data presented as median [lower-upper percentiles]. Vdss: Volume of distribution at steady state. *p < 0.05. (Source: Ickx et al., 1994)[4]

In Patients with Hepatic Impairment

Studies on the pharmacokinetics of propofol in patients with liver cirrhosis have primarily focused on the parent drug. Research indicates that the pharmacokinetics of propofol are not markedly affected by moderate, uncomplicated cirrhosis.[4][5] Total body clearance of propofol was not significantly reduced in cirrhotic patients compared to control patients.[5] This suggests that the formation of this compound may not be significantly impaired in this population, likely due to the substantial contribution of extrahepatic metabolism, particularly by the kidneys.[1] However, in cases of severe hepatic impairment, a decrease in the clearance of propofol has been observed, which could consequently affect the formation rate and subsequent plasma concentrations of this compound.[6]

Experimental Protocols

The quantification of propofol and its metabolites in plasma is crucial for pharmacokinetic studies. A variety of analytical methods have been developed and validated for this purpose.

Typical Experimental Workflow

A typical workflow for a clinical pharmacokinetic study of propofol and its glucuronide metabolite involves several key stages, from patient recruitment to data analysis.

Analytical Methodology: Quantification of Propofol and its Glucuronide

-

Principle: HPLC separates compounds based on their interaction with a stationary phase. For propofol and its metabolites, reverse-phase chromatography is commonly used.

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation followed by liquid-liquid extraction or solid-phase extraction.[7][8]

-

Detection:

-

Electrochemical Detection: As described in the study by Ickx et al. (1994), this method was used to determine plasma levels of propofol. Propofol conjugates were quantified after enzymatic hydrolysis with beta-glucuronidase.[4]

-

Fluorescence Detection: This is a highly sensitive method for propofol, with excitation and emission wavelengths typically around 276 nm and 310 nm, respectively.[8]

-

-

Quantification: this compound can be measured directly or after enzymatic hydrolysis to release the parent propofol, which is then quantified.[2]

-

Principle: LC-MS/MS offers high selectivity and sensitivity for the simultaneous quantification of propofol and its various metabolites in a single run.[9][10]

-

Sample Preparation: A simple "dilute-and-shoot" method or solid-phase extraction can be employed.[10][11]

-

Method:

-

Chromatographic Separation: A C18 or similar reverse-phase column is used to separate propofol and its metabolites.[10]

-

Ionization: Electrospray ionization (ESI) in negative mode is often used for the detection of this compound.[9]

-

Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and its internal standard are monitored for accurate quantification.[9][11]

-

-

Linearity: These methods typically demonstrate excellent linearity over a wide range of concentrations, for instance, from 5 to 2000 ng/mL for propofol and its metabolites.[9]

Clinical Implications and Conclusion

The pharmacokinetics of this compound are clinically significant, particularly in patients with renal dysfunction. The accumulation of this metabolite, while considered inactive, underscores the importance of understanding the metabolic fate of drugs in special patient populations. In patients with end-stage renal disease, while the pharmacokinetics of the parent drug, propofol, are not significantly altered, the accumulation of its glucuronide conjugate is a notable finding.[4] For drug development professionals, these insights highlight the necessity of characterizing the pharmacokinetic profiles of major metabolites, as their disposition can be dramatically altered by organ impairment.

Future research should focus on providing more detailed, quantitative pharmacokinetic data for this compound in various patient populations, including those with different stages of renal and hepatic impairment. The use of modern analytical techniques like LC-MS/MS will be instrumental in achieving this. This will enable a more precise understanding of the metabolite's behavior and inform any necessary dose adjustments or monitoring strategies in clinical practice.

The relationship between renal function and this compound clearance is a critical aspect of its pharmacokinetics.

References

- 1. conferencebr.com [conferencebr.com]

- 2. Direct high-performance liquid chromatography determination of propofol and its metabolite quinol with their glucuronide conjugates and preliminary pharmacokinetics in plasma and urine of man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and Protein Binding of Propofol in Patients with Cirrhosis | Semantic Scholar [semanticscholar.org]

- 4. Pharmacokinetics and protein binding of propofol in patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of propofol infusions in patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of propofol in blood by HPLC. Comparison of the extraction and precipitation methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Tissue Distribution of Propofol Glucuronide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tissue distribution of propofol (B549288) glucuronide, the major metabolite of the intravenous anesthetic agent propofol. Understanding the distribution of this metabolite is crucial for a complete pharmacokinetic and pharmacodynamic profile of propofol, aiding in drug development and clinical application. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows.

Introduction

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic characterized by its rapid onset and short duration of action.[1] Its pharmacokinetic profile is governed by a rapid distribution from the blood to various tissues and extensive metabolic clearance. The primary route of propofol metabolism is conjugation in the liver to form propofol glucuronide, an inactive and water-soluble metabolite.[2] However, significant extrahepatic metabolism also occurs, with the kidneys playing a substantial role in its clearance.[3] The resulting this compound is then primarily eliminated through the urine.[4] While the tissue distribution of the parent drug, propofol, has been studied, specific quantitative data on the distribution of its main metabolite, this compound, across various tissues is less documented in publicly available literature. This guide synthesizes the current understanding of propofol metabolism and the known distribution of propofol, providing a framework for researchers investigating the tissue distribution of this compound.

Propofol Metabolism and Elimination

Propofol is extensively metabolized before excretion. The liver is the principal site for this biotransformation, where approximately 70% of a propofol dose is conjugated to this compound by uridine (B1682114) 5'-diphosphate (UDP) glucuronosyltransferase enzymes.[2] Another significant metabolic pathway involves hydroxylation by cytochrome P450 enzymes to 2,6-diisopropyl-1,4-quinol, which is subsequently conjugated.[2]

Notably, the total body clearance of propofol exceeds hepatic blood flow, indicating substantial extrahepatic metabolism.[3][4] The kidneys are a major site of this extrahepatic clearance, contributing significantly to propofol metabolism.[3] The small intestine also contributes to its metabolic clearance.[2] The resulting water-soluble metabolites, predominantly this compound, are then eliminated from the body via the kidneys.[4]

dot

Caption: Figure 1: Propofol Metabolism and Excretion Pathway

Data Presentation: Tissue Distribution

One study in Sprague-Dawley rats provides quantitative data on propofol concentrations in the brain, whole blood, and plasma after intravenous infusion. These findings are summarized in the table below. It is important to note that the distribution of the water-soluble metabolite, this compound, may differ significantly from that of the lipophilic parent compound.

| Tissue | Concentration at 15 min (µg/g or µg/mL) | Concentration at 30 min (µg/g or µg/mL) |

| Brain | 15.7 ± 1.9 | 39.4 ± 2.7 |

| Whole Blood | 4.5 ± 1.2 | 13.6 ± 1.3 |

| Plasma | 1.8 ± 0.5 | 5.1 ± 0.9 |

| Data from Shyr et al. (1995) following intravenous infusion of propofol (60 mg/kg per h) in rats.[5] |

Experimental Protocols

The quantification of this compound in tissue samples requires a multi-step process involving tissue homogenization, extraction of the analyte, and subsequent analysis, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Tissue Homogenization

A generalized protocol for tissue homogenization suitable for subsequent extraction of metabolites is as follows:

-

Tissue Excision and Weighing: Tissues of interest (e.g., liver, kidney, brain, adipose tissue) are rapidly excised, rinsed with cold saline, blotted dry, and weighed.

-

Homogenization Buffer: A suitable homogenization buffer is prepared. For example, a common buffer is 10 mM Tris-HCl (pH 7.4) containing 150 mM NaCl and 1% Triton X-100.

-

Homogenization: The weighed tissue is placed in a tube with a volume of homogenization buffer (e.g., 1.5 mL of buffer per gram of tissue).

-

Mechanical Disruption: The tissue is homogenized using a mechanical homogenizer (e.g., a glass homogenizer or a bead-based homogenizer) on ice to prevent degradation of the analyte.

-

Centrifugation: The homogenate is then centrifuged at high speed (e.g., 13,000 x g) for a specified time (e.g., 10 minutes) at 4°C to pellet cellular debris.

-

Supernatant Collection: The resulting supernatant, containing the tissue extract, is carefully collected for the extraction procedure.

Extraction of this compound

A solid-phase extraction (SPE) method is often employed for the cleanup and concentration of this compound from biological matrices.

-

SPE Cartridge Conditioning: A mixed-mode anion exchange SPE cartridge is conditioned according to the manufacturer's instructions.

-

Sample Loading: The supernatant from the tissue homogenate is loaded onto the conditioned SPE cartridge.

-

Washing: The cartridge is washed with appropriate solvents to remove interfering substances.

-

Elution: this compound is eluted from the cartridge using a suitable solvent mixture, such as 2% formic acid in ethyl acetate.[6]

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a small volume of the mobile phase used for the chromatographic analysis.

Quantification by LC-MS/MS

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound.

-

Chromatographic Separation: The reconstituted extract is injected into an HPLC system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).[7][8]

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Multiple Reaction Monitoring (MRM): this compound is quantified using MRM by monitoring a specific precursor ion to product ion transition (e.g., m/z 353 → 175). An internal standard, such as a deuterated analog of this compound, is used for accurate quantification.[2][6]

-

Data Analysis: A calibration curve is generated using standards of known concentrations to quantify the amount of this compound in the tissue samples.

dot

Caption: Figure 2: General Experimental Workflow for Tissue Analysis

Conclusion

The tissue distribution of this compound is a critical aspect of understanding the overall pharmacokinetics of propofol. While the liver is the primary site of its formation, significant extrahepatic metabolism, particularly in the kidneys, contributes to its systemic levels. The subsequent distribution of this water-soluble metabolite to various tissues and its final elimination via the kidneys completes the disposition pathway. Although comprehensive quantitative data on this compound concentrations in different tissues are not extensively available, the established analytical methodologies for its parent compound are readily adaptable for such investigations. Further research focusing on the quantitative tissue distribution of this compound will provide a more complete picture of propofol's fate in the body, which is of significant interest to researchers, scientists, and drug development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a LC-MS/MS method for determination of propofol-glucuronide in hair and preliminary study on relationships between dose and hair concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of Propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Concentration and regional distribution of propofol in brain and spinal cord during propofol anesthesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A rapid and simple HPLC method for the analysis of propofol in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of Propofol Glucuronide in Biological Samples: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of propofol (B549288) glucuronide, the major metabolite of the anesthetic agent propofol, in various biological matrices. Understanding the stability of this analyte is critical for accurate bioanalytical testing in clinical and forensic settings, as well as in pharmacokinetic and pharmacodynamic studies. This document summarizes key findings on storage conditions, provides detailed experimental protocols, and illustrates relevant biological and experimental workflows.

Introduction to Propofol Metabolism and Glucuronidation

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent. It undergoes extensive metabolism in the body, primarily in the liver, to form more water-soluble compounds that can be readily excreted. The main metabolic pathway is direct conjugation of the phenolic hydroxyl group of propofol with glucuronic acid, a process known as glucuronidation.[1][2] This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), with the UGT1A9 isoform being the primary contributor.[1] The resulting metabolite, propofol glucuronide, is pharmacologically inactive and is eliminated from the body mainly through the kidneys into the urine.[2][3] A smaller fraction of propofol is first hydroxylated by cytochrome P450 enzymes (mainly CYP2B6 and CYP2C9) to 2,6-diisopropyl-1,4-quinol, which is then conjugated with glucuronic acid or sulfate (B86663) before excretion.[2][4]

The accurate measurement of this compound is essential for monitoring propofol metabolism, assessing drug clearance, and in toxicological investigations. Therefore, ensuring the stability of this compound in collected biological samples from the time of collection to the time of analysis is of paramount importance for reliable and reproducible results.

Quantitative Stability Data

The stability of this compound has been investigated in various biological matrices under different storage conditions. While extensive quantitative data for this compound stability is not as widely published as for the parent drug, propofol, existing studies indicate that this compound is a stable metabolite.

Stability in Whole Blood

A study by L.I. van de Wetering et al. (2015) investigated the stability of propofol and its glucuronide in whole blood. The findings demonstrated that this compound is significantly more stable than the parent compound.

Table 1: Stability of this compound in Whole Blood

| Storage Temperature | Duration | Analyte | Stability |

| 5°C | 4 months | This compound | No pronounced instability observed |

| -20°C | 4 months | This compound | No pronounced instability observed |

| -80°C | 4 months | This compound | No pronounced instability observed |

Stability in Plasma

While specific tabular data on the stability of this compound in plasma is limited in the readily available literature, the stability of the parent compound, propofol, has been studied extensively. Propofol in plasma is considered relatively stable, especially when stored at low temperatures.[5][6] Given that glucuronide conjugates are generally more stable than their parent drugs, it is reasonable to infer that this compound exhibits good stability in plasma, particularly when stored at -20°C or -80°C.

Stability in Urine

The long-term detection of this compound in urine samples post-administration suggests its stability in this matrix.[7][8] A "dilute-and-analyze" method for urine samples indicates that the analyte is stable enough not to require complex extraction procedures immediately after collection.[9]

Table 2: Inferred Stability of this compound in Urine

| Storage Condition | Inference on Stability |

| Refrigerated (2-8°C) | Expected to be stable for short-term storage based on common laboratory practice for glucuronide metabolites. |

| Frozen (-20°C or -80°C) | Expected to be stable for long-term storage, as evidenced by its detection weeks after administration.[7][8] |

Freeze-Thaw Stability

No specific quantitative data on the freeze-thaw stability of this compound in plasma or urine was found in the reviewed literature. However, for bioanalytical method validation, it is standard practice to assess the stability of an analyte after multiple freeze-thaw cycles. For propofol, studies have shown some degradation after repeated freeze-thaw cycles in certain formulations, though this is more related to the emulsion's physical stability rather than the chemical stability of the molecule itself.[10] For this compound dissolved in a biological matrix, it is anticipated to be more stable than the parent drug's formulation. A typical freeze-thaw stability experiment would involve analyzing the analyte concentration after a specified number of freeze-thaw cycles (e.g., three cycles) and comparing it to the baseline concentration.

Experimental Protocols

The following are detailed methodologies for the analysis of this compound in biological samples, synthesized from published literature.

Quantification of this compound in Urine by LC-MS/MS ("Dilute-and-Analyze" Method)

This method, adapted from Rosano et al. (2024), is suitable for the rapid and sensitive quantification of this compound in urine samples.[9]

3.1.1. Materials and Reagents

-

This compound certified reference material

-

This compound-d17 (internal standard)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Deionized water (18 MΩ·cm)

-

Drug-free human urine

3.1.2. Sample Preparation

-

Prepare a stock solution of this compound and the internal standard in methanol.

-

Create a series of calibration standards and quality control (QC) samples by spiking drug-free human urine with the stock solutions.

-

For analysis, dilute 20 µL of the urine sample (calibrator, QC, or unknown) with 180 µL of the internal standard working solution (prepared in the initial mobile phase conditions).

-

Vortex mix the samples.

-

Transfer the samples to an autosampler vial for LC-MS/MS analysis.

3.1.3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid (or an appropriate buffer like ammonium fluoride to enhance ionization).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to separate this compound from other urine components. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for equilibration.

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

-

Injection Volume: 5-10 µL.

-

Ionization Mode: ESI negative.

-

Multiple Reaction Monitoring (MRM) Transitions: Monitor the specific precursor to product ion transitions for this compound and its internal standard.

Extraction of this compound from Whole Blood for LC-MS/MS Analysis

This protocol is a synthesized procedure based on the method described by L.I. van de Wetering et al. (2015) for the simultaneous analysis of propofol and this compound.

3.2.1. Materials and Reagents

-

This compound certified reference material

-

This compound-d17 (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode anion exchange)

-

Deionized water (18 MΩ·cm)

-

Drug-free human whole blood

3.2.2. Sample Preparation

-

Prepare stock solutions and working standards as described in section 3.1.1.

-

Spike drug-free whole blood to create calibration standards and QC samples.

-

To 0.5 mL of whole blood sample, add the internal standard solution.

-

Add 1 mL of a protein precipitation solvent (e.g., acetonitrile or a methanol/acetonitrile mixture) and vortex thoroughly to lyse the cells and precipitate proteins.

-

Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Condition the SPE cartridge with methanol followed by deionized water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with a series of solvents to remove interfering substances (e.g., water, then a low percentage of organic solvent).

-

Elute the this compound from the cartridge with an appropriate elution solvent (e.g., a high percentage of methanol or acetonitrile, possibly with a modifier like formic acid or ammonia (B1221849) to disrupt the analyte-sorbent interaction).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

3.2.3. LC-MS/MS Conditions The LC-MS/MS conditions would be similar to those described in section 3.1.3, with potential adjustments to the gradient and MRM transitions to optimize for the cleaner, extracted sample.

Visualizations

Propofol Metabolic Pathway

Caption: Major metabolic pathways of propofol.

Experimental Workflow for this compound Stability Testing

Caption: A generalized workflow for assessing the stability of this compound in biological samples.

Conclusion

This compound is a stable metabolite of propofol, particularly when compared to the parent drug. In whole blood, it shows no significant degradation when stored for up to 4 months at temperatures ranging from 5°C to -80°C. While specific quantitative data for plasma and urine are less abundant, its long-term detectability in urine suggests good stability in that matrix. For accurate and reliable quantification, it is crucial to follow validated analytical methods, such as the LC-MS/MS procedures detailed in this guide. Further studies providing detailed, quantitative stability data for this compound in plasma and urine, including freeze-thaw cycles, would be beneficial to the scientific community. Researchers and drug development professionals should consider the stability profile of this compound when designing studies and interpreting bioanalytical results.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of Propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of the Long-Term Stability of Propofol in Human Plasma Frozen for Eight Years and Quantified by UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scirp.org [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RPubs - Propofol Freeze/Thaw [rpubs.com]

In-Depth Technical Guide: Propofol Glucuronide Certified Reference Material

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Propofol (B549288) Glucuronide certified reference material (CRM), including its chemical properties, biological significance, and analytical applications. This document is intended to serve as a valuable resource for professionals in research, drug development, and clinical or forensic toxicology.

Introduction to Propofol Glucuronide

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent for the induction and maintenance of anesthesia, as well as for sedation.[1] Its rapid onset of action and short duration are attributed to its fast metabolism in the body. The primary metabolic pathway for propofol is glucuronidation, leading to the formation of Propofol β-D-glucuronide. This metabolite is the most abundant in urine and serves as a key biomarker for monitoring propofol use and metabolism.[2][3]

Certified reference materials of this compound are essential for the accurate quantification of this metabolite in biological samples, ensuring the reliability and comparability of analytical data across different laboratories. These standards are critical in various applications, including pharmacokinetic studies, clinical drug monitoring, and forensic toxicology investigations.

Chemical and Physical Properties

This compound is the direct conjugate of propofol and glucuronic acid. The key properties of this compound and its deuterated internal standard, Propofol-d17 Glucuronide, are summarized below.

| Property | This compound | Propofol-d17 Glucuronide |

| Synonyms | 2,6-Bis(1-methylethyl)phenyl β-D-glucopyranosiduronic acid | 2,6-Bis(1-methylethyl-d17)phenyl β-D-glucopyranosiduronic acid |

| CAS Number | 114991-26-3[4] | 1683581-05-6 |

| Molecular Formula | C₁₈H₂₆O₇[4] | C₁₈H₉D₁₇O₇ |

| Molecular Weight | 354.39 g/mol [4] | 371.5 g/mol |

| Purity | Typically ≥98% for CRMs[4] | Typically >95% for stable isotope labeled standards |

| Format | Commonly available as a solution (e.g., in methanol) or as a neat solid[5] | Commonly available as a solution (e.g., in methanol) or as a neat solid |

| Storage | -20°C[5] | -20°C |

Biological Metabolism of Propofol

Propofol is extensively metabolized in the liver, primarily through conjugation with glucuronic acid. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase 1A9 (UGT1A9). The resulting this compound is a water-soluble, inactive metabolite that is readily excreted in the urine. A smaller fraction of propofol is metabolized by cytochrome P450 enzymes (mainly CYP2B6 and CYP2C9) to form 4-hydroxypropofol, which is subsequently conjugated with glucuronic acid or sulfate (B86663) before excretion.

Below is a diagram illustrating the primary metabolic pathway of propofol.

Synthesis and Characterization of Certified Reference Material

The synthesis of this compound for use as a certified reference material requires a well-controlled and documented process to ensure high purity and accurate characterization.

Synthesis